molecular formula C15H15N5O3S B2850848 1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea CAS No. 1251609-58-1

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2850848
CAS No.: 1251609-58-1
M. Wt: 345.38
InChI Key: NLBMQMGDLPHMJM-UHFFFAOYSA-N
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Description

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Biological Activity

1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea is a compound with potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with oxadiazole derivatives and methoxyphenyl urea. The specific synthetic routes can vary, but the general approach includes:

  • Formation of the Oxadiazole Ring : The initial step often involves the condensation of thiazole derivatives with hydrazine or similar reagents to form the oxadiazole moiety.
  • Urea Formation : Subsequently, the urea linkage is introduced through reactions with isocyanates or by direct amide formation.

Biological Activity Overview

The biological activities of this compound have been explored primarily in relation to its anticancer properties. Studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

Research has shown that compounds similar to this compound demonstrate potent activity against several human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT1160.5Induction of apoptosis
MCF-70.7Cell cycle arrest
A5490.6Inhibition of proliferation
U87 MG0.8Apoptotic pathway activation

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : Studies indicate that compounds containing oxadiazole and thiazole moieties can activate apoptotic pathways in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation. This effect is likely due to interference with cyclin-dependent kinases (CDKs).
  • Inhibition of Signaling Pathways : Some studies suggest that this class of compounds may inhibit key signaling pathways involved in tumor growth and survival, such as PI3K/Akt/mTOR pathways.

Case Studies

Several case studies have been published detailing the efficacy of similar compounds in preclinical models:

  • Study on HCT116 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • In Vivo Models : In mouse xenograft models using A549 lung cancer cells, administration of this compound led to a marked decrease in tumor size and weight compared to untreated controls.

Properties

IUPAC Name

1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-8-12(24-9(2)16-8)13-19-20-15(23-13)18-14(21)17-10-6-4-5-7-11(10)22-3/h4-7H,1-3H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBMQMGDLPHMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.